SODIUM DIACETATE - 126-96-5

SODIUM DIACETATE

Catalog Number: EVT-351422
CAS Number: 126-96-5
Molecular Formula: C4H6Na2O4
Molecular Weight: 164.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium diacetate (Acetic acid, sodium salt (2:1)) is a widely used food additive recognized as a safe (GRAS) substance by the U.S. Food and Drug Administration (FDA). It is a white, hygroscopic powder with a slightly acetic odor. It is often used for its antimicrobial properties, especially against molds and bacteria, in various food applications such as baked goods, processed meats, and sauces. [] []

Future Directions
  • Combination Treatments: Exploring the synergistic effects of sodium diacetate with other antimicrobial agents (e.g., nisin, organic acids, plant extracts) to enhance its efficacy at lower concentrations and potentially broaden its spectrum of activity. [, , , ]
  • Novel Delivery Systems: Developing innovative delivery systems, such as edible films or coatings, to improve the targeted application and controlled release of sodium diacetate in food products, enhancing its effectiveness and minimizing potential sensory impacts. []
  • Mechanism of Action: Conducting in-depth studies to fully elucidate the mechanism of action of sodium diacetate against various microorganisms, including its effects on specific cellular targets and metabolic pathways. This knowledge can guide the development of more targeted and effective antimicrobial strategies. []

Acetic Acid

    Relevance: Acetic acid is a key component of sodium diacetate, formed by the reaction of two acetic acid molecules with one sodium carbonate molecule. Many studies highlighted in the provided papers investigate the synergistic antimicrobial effects of combining sodium diacetate with acetic acid in various food products like frankfurters and beef [, ]. This combination often leads to enhanced inhibition of foodborne pathogens, including Listeria monocytogenes, compared to the individual compounds [].

Sodium Lactate

    Relevance: Sodium lactate is frequently investigated alongside sodium diacetate in food preservation research [, , , , ]. The provided papers explore their combined use in various meat products like frankfurters and turkey breasts, demonstrating synergistic effects in inhibiting the growth of pathogens like Listeria monocytogenes [, , ]. These studies often compare their efficacy individually and in combination to determine optimal concentrations for food safety.

Potassium Lactate

    Relevance: Potassium lactate is another compound frequently studied in conjunction with sodium diacetate for its antimicrobial effects in food preservation [, , ]. Notably, some research highlights the successful combination of potassium lactate and sodium diacetate in commercially prepared frankfurters and hams, demonstrating their synergistic ability to inhibit Listeria monocytogenes growth during refrigerated storage [, ].

Sodium Acetate

    Relevance: Several studies investigate the comparative effectiveness of sodium acetate and sodium diacetate in controlling Listeria monocytogenes growth in food products [, ]. These investigations highlight that while both compounds exhibit antimicrobial activity, sodium diacetate demonstrates a greater inhibitory effect against this pathogen []. This difference is often attributed to the diacetate molecule's ability to release more acetic acid at a given pH compared to sodium acetate.

Sodium Propionate

    Relevance: While not structurally related to sodium diacetate, sodium propionate is researched in conjunction with it and other organic acid salts for controlling Listeria monocytogenes in RTE meat products [, ]. The research investigates the synergistic effects of combining different organic acid salts, including sodium diacetate and sodium propionate, to achieve greater inhibition of bacterial growth and improve the safety of ready-to-eat foods [].

Potassium Sorbate

    Relevance: Potassium sorbate, while structurally different from sodium diacetate, is explored in food preservation research for its combined effect with other antimicrobials [, ]. One study investigates the efficacy of potassium sorbate and sodium diacetate against histamine-forming bacteria in fish []. The research highlights their individual and combined potential to inhibit these bacteria and control histamine accumulation, emphasizing their relevance in ensuring seafood safety.

Sodium Dihydrogen Phosphate

    Relevance: Sodium dihydrogen phosphate plays a role in the analytical method for determining the concentration of sodium diacetate and other preservatives in feed additives using high-performance liquid chromatography (HPLC) []. While not directly related to the antimicrobial properties of sodium diacetate, it highlights the importance of accurate quantification methods in food safety and quality control.

Source and Classification

Sodium acetate is classified as an organic salt derived from acetic acid. It is hygroscopic and highly soluble in water. The compound can be found in both anhydrous forms and as a trihydrate (CH3COONa3H2O\text{CH}_3\text{COONa}\cdot 3\text{H}_2\text{O}) . Sodium acetate is produced naturally during the fermentation of certain foods but is primarily synthesized for industrial use.

Synthesis Analysis

Sodium acetate can be synthesized through several methods:

  1. Neutralization Reaction:
    • The most common laboratory synthesis involves reacting acetic acid with sodium bicarbonate or sodium carbonate:
      CH3COOH+NaHCO3CH3COONa+H2CO3\text{CH}_3\text{COOH}+\text{NaHCO}_3\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{CO}_3
    • Carbonic acid decomposes into carbon dioxide and water:
      H2CO3CO2+H2O\text{H}_2\text{CO}_3\rightarrow \text{CO}_2+\text{H}_2\text{O}
    • This method is straightforward and often demonstrated in educational settings .
  2. Industrial Production:
    • Sodium acetate trihydrate is produced by reacting acetic acid with sodium hydroxide:
      CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}
    • Anhydrous sodium acetate can be manufactured using the Niacet process, where sodium metal reacts with anhydrous acetic acid:
      2CH3COOH+2Na2CH3COONa+H22\text{CH}_3\text{COOH}+2\text{Na}\rightarrow 2\text{CH}_3\text{COONa}+\text{H}_2
    • This method produces hydrogen gas as a byproduct .
Molecular Structure Analysis

The molecular structure of sodium acetate consists of a sodium ion (Na+\text{Na}^+) and an acetate ion (CH3COO\text{CH}_3\text{COO}^-). In the crystalline form, particularly in the trihydrate state, the structure exhibits distorted octahedral coordination around the sodium ion. The crystal lattice features alternating layers of sodium ions and acetate ions, with hydrogen bonding between the acetate ions and water molecules contributing to the stability of the trihydrate form .

Chemical Reactions Analysis

Sodium acetate participates in various chemical reactions:

  1. Formation of Esters:
    • It can react with alkyl halides to form esters:
      CH3COONa+BrCH2CH3CH3COOCH2CH3+NaBr\text{CH}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  2. Decarboxylation:
    • Under certain conditions (e.g., heating with sodium hydroxide), sodium acetate can undergo decarboxylation to produce methane:
      CH3COONa+NaOHCH4+Na2CO3\text{CH}_3\text{COONa}+\text{NaOH}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3
    • Calcium oxide often serves as a catalyst for this reaction .
Mechanism of Action

In biochemical contexts, sodium acetate acts as a buffering agent due to its ability to maintain pH levels within a specific range (pH 4-6). This property is crucial in various enzymatic reactions that are sensitive to pH changes. When added to solutions, it dissociates into sodium ions and acetate ions, which can react with acids or bases to stabilize pH .

Physical and Chemical Properties Analysis
  • Molecular Weight: Approximately 82.03 g/mol.
  • Melting Point: Anhydrous sodium acetate melts at about 58 °C (136 °F), while the trihydrate melts at approximately 58-58.4 °C (136.4-137.1 °F) .
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • Appearance: Typically appears as a white crystalline powder or solid.

Sodium acetate is hygroscopic, meaning it can absorb moisture from the air, which may affect its storage conditions .

Applications

Sodium acetate has diverse applications across various fields:

  1. Food Industry: Used as a preservative, acidity regulator, and flavoring agent in products like processed cheese, dairy products, and condiments .
  2. Pharmaceuticals: Acts as an electrolyte replenisher in intravenous solutions for patients suffering from hyponatremia or metabolic acidosis .
  3. Heating Pads: Utilized in reusable heating pads where it crystallizes upon cooling after being supersaturated in solution; this releases heat during crystallization .
  4. Laboratory Uses: Employed as a buffer solution in biochemical assays to maintain stable pH levels during reactions .

Properties

CAS Number

126-96-5

Product Name

sodium;acetic acid;acetate

IUPAC Name

disodium;diacetate

Molecular Formula

C4H6Na2O4

Molecular Weight

164.07 g/mol

InChI

InChI=1S/2C2H4O2.2Na/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2

InChI Key

OPGYRRGJRBEUFK-UHFFFAOYSA-L

SMILES

CC(=O)O.CC(=O)[O-].[Na+]

Solubility

SOLUBILITY IN WATER: 1 G/ML
Slightly soluble in alcohol; insoluble in ethe

Synonyms

sodium diacetate

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Na+].[Na+]

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